6-Cyclopentyl-5-nitropiperidin-2-one
Description
Properties
IUPAC Name |
6-cyclopentyl-5-nitropiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9-6-5-8(12(14)15)10(11-9)7-3-1-2-4-7/h7-8,10H,1-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHUYEVWXVQWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
6-Cyclopentyl-5-nitropiperidin-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with certain oxidoreductases and transferases, affecting their catalytic efficiency. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their enzymatic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to affect the expression of genes involved in synaptic plasticity and neurotransmitter release. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. These findings underscore the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in oxidative and reductive reactions, influencing the metabolic flux and levels of key metabolites. The compound’s interactions with enzymes such as cytochrome P450 and other oxidoreductases play a crucial role in its metabolic processing and overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues. The compound’s distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to transport proteins, and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the mitochondria, where it influences mitochondrial function and energy production. Its localization to other organelles, such as the endoplasmic reticulum and nucleus, also plays a role in its biochemical effects.
Biological Activity
6-Cyclopentyl-5-nitropiperidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Overview
This compound is a piperidine derivative that exhibits various biological activities, including potential therapeutic effects in neurological and metabolic disorders. Its structure allows for interactions with several biological targets, making it a subject of ongoing research.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways and cellular signaling.
- Receptor Modulation : It can influence neurotransmitter receptors, which may affect mood, cognition, and other neurological functions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopentyl group and the nitro substituent can lead to variations in potency and selectivity against biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and receptor binding affinity |
| Variation of nitro position | Altered enzyme inhibitory effects |
Case Studies
- Antidiabetic Activity : In a study assessing the antidiabetic potential of various piperidine derivatives, this compound demonstrated significant reduction in blood glucose levels in diabetic rat models. The compound was administered at varying doses, showing a dose-dependent response in glucose tolerance tests (OGTT) .
- Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced markers of oxidative stress and improved neuronal survival in vitro .
- Inhibition of Tumor Cell Proliferation : Research has shown that this compound inhibited the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate:
- Bioavailability : High bioavailability due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver with possible active metabolites contributing to its pharmacological effects.
Scientific Research Applications
Pain Management
One of the primary applications of 6-Cyclopentyl-5-nitropiperidin-2-one is in pain management. Research indicates that this compound acts as a selective inhibitor of certain pain pathways, particularly those associated with chronic pain conditions such as neuropathic pain and postoperative pain . Its mechanism involves modulation of the NAV1.8 sodium channel, which plays a crucial role in pain signaling.
Neurological Disorders
The compound has shown potential in treating neurological disorders. Its ability to inhibit neuroinflammation suggests that it could be beneficial in conditions like multiple sclerosis and rheumatoid arthritis, where inflammation contributes to disease progression . Furthermore, studies are exploring its effects on chronic inflammatory demyelinating polyneuropathy (CIDP), highlighting its relevance in neurological therapeutic strategies .
Agricultural Applications
Beyond its medicinal uses, this compound has been investigated for agricultural applications. It is being studied for its potential as a pesticide due to its efficacy against various invertebrate pests. The compound's structure allows it to interact with biological pathways in pests, providing an alternative to traditional chemical pesticides that often lead to resistance .
Biochemical Research
In biochemical research, this compound serves as a non-ionic organic buffering agent used in cell cultures. It maintains pH levels within a range conducive to various biological experiments, making it valuable for laboratory settings . This application underscores the compound's versatility beyond pharmacological uses.
Case Studies and Research Findings
Several studies have documented the efficacy and application of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-Amino-5-nitropyridin-2-one with other nitro-substituted heterocycles, including 2-Chloro-5-nitropyridine (CAS 4548-45-2), based on structural features, hazards, and applications.
Table 1: Key Properties of 6-Amino-5-nitropyridin-2-one and 2-Chloro-5-nitropyridine
Structural and Functional Differences
- 6-Amino-5-nitropyridin-2-one features a pyridine ring with an amino group at position 6, a nitro group at position 5, and a ketone at position 2 (). This combination enhances its reactivity in nucleophilic substitution and reduction reactions, making it valuable for synthesizing heterocyclic scaffolds.
- 2-Chloro-5-nitropyridine lacks the amino and ketone groups but contains a chlorine atom at position 2, which facilitates electrophilic aromatic substitution. This compound is often used to synthesize agrochemicals and pharmaceuticals via displacement of the chlorine atom ().
Hazard Profiles
- First-aid measures for accidental exposure focus on symptomatic treatment (.1–4.3).
- However, its chlorine substituent may pose risks during combustion (e.g., release of toxic fumes).
Limitations and Discrepancies
Ecological and Long-Term Toxicity : Both compounds lack comprehensive ecological toxicity data (, .1; ).
Medical Validation : Neither compound has been fully validated for clinical use (, ).
Preparation Methods
Synthetic Routes Overview
The preparation of 6-Cyclopentyl-5-nitropiperidin-2-one generally involves:
- Introduction of the cyclopentyl group onto a piperidinone or precursor scaffold.
- Selective nitration at the 5-position of the piperidinone ring.
- Cyclization or ring-closure steps to form the piperidin-2-one core if starting from open-chain intermediates.
Nitration Strategies
Nitration is a critical step for introducing the nitro group at the 5-position of the piperidinone ring. Based on related nitropyridine and piperidine derivatives, nitration is typically achieved by:
- Using concentrated nitric acid in acidic media, often sulfuric acid, to facilitate electrophilic substitution.
- Controlling temperature strictly between 10–50 °C to avoid over-nitration or decomposition.
- Employing one-pot nitration and subsequent diazotization or functional group transformations to improve yield and reduce by-products.
A relevant example from a patent on nitropyridine synthesis (analogous to nitropiperidinone chemistry) describes:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Nitration | 2-Aminopyridine + concentrated H2SO4 + concentrated HNO3 at 10–50 °C | Controlled addition to avoid isomer formation |
| 2. Quenching | Addition of water at 0–10 °C | To stop reaction and prepare for diazotization |
| 3. Diazotization | Sodium nitrite aqueous solution added dropwise | Enables further functionalization |
| 4. Neutralization | Ammonia water to adjust acid concentration | Facilitates product isolation |
This method highlights the importance of temperature control and reagent stoichiometry for selective nitration, which can be adapted for nitration of piperidinone derivatives.
Catalytic Stereoselective Approaches
Recent research on stereoselective synthesis of nitropiperidinones and related pyrrolidines employs:
- Silver carbonate as a catalyst for 1,3-dipolar cycloadditions.
- Use of sulfinylimine intermediates to control stereochemistry.
- Conditions optimized for high diastereo- and regioselectivity.
For example, silver-catalyzed cycloadditions yield 5-nitropiperidin-2-ones with good yields and stereocontrol, enabling access to densely substituted derivatives potentially including 6-cyclopentyl substitution through suitable precursor design.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acidic Nitration & Diazotization | Concentrated H2SO4, HNO3, NaNO2 | 10–50 °C, one-pot | High selectivity, reduced waste | Requires strict temperature control |
| Nucleophilic Substitution + Pd-Catalysis | Cyclopentylamine, Pd(OAc)2, BINAP, Cs2CO3 | 20–100 °C, organic solvents | Efficient ring formation, good yields | Requires expensive catalysts |
| Silver-Catalyzed Cycloaddition | Ag2CO3, sulfinylimine, imino esters | Toluene, 40–100 °C | High stereoselectivity, moderate to good yields | Catalyst sensitivity, precursor availability |
Research Findings and Considerations
- The nitration step must be carefully controlled to avoid isomer mixtures and degradation of sensitive intermediates.
- Transition-metal catalysis, particularly palladium and silver catalysts, enables efficient and selective formation of the piperidinone ring and functionalization.
- The choice of solvent, temperature, and base critically affects reaction rates and selectivity.
- Recent stereoselective methods provide access to chiral this compound derivatives, which are valuable for pharmaceutical applications.
- One-pot synthesis methods combining nitration and diazotization can reduce waste and improve scalability.
Q & A
Q. How to design degradation studies to evaluate stability under thermal or photolytic conditions?
Q. What interdisciplinary applications exist for this compound beyond organic synthesis?
- Methodological Answer : Investigate its potential as a ligand in catalysis (e.g., palladium complexes for cross-coupling) or as a precursor for energetic materials. In materials science, study its self-assembly behavior on surfaces using Atomic Force Microscopy (AFM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
